Ethyl 1-methyl-2-oxopiperidine-3-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to "Ethyl 1-methyl-2-oxopiperidine-3-carboxylate" involves a series of chemoselective syntheses and modifications. For instance, an efficient method for the synthesis of ethyl cis-4-amino-3-methoxy-1-piperidinecarboxylate, a key intermediate in the production of certain pharmaceuticals, starts from 1-methyl-1,2,3,6-tetrahydropyridine through a series of reactions including oxidation and acylation, showcasing the complexity and versatility in synthesizing piperidine derivatives (Kim et al., 2001).
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using various spectroscopic techniques. For example, "tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate" was prepared through a complex nine-step reaction and its structure was confirmed by intermolecular N—H⋯O hydrogen bonds forming a porous three-dimensional network in the crystal structure, indicating the detailed molecular interactions that contribute to the stability and properties of such compounds (Wang et al., 2008).
Chemical Reactions and Properties
The reactivity and chemical properties of piperidine derivatives are influenced by their functional groups and structural configuration. For instance, Michael reactions involving methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates result in the formation of substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates, highlighting the stereochemical aspects and the potential for further transformations of these products (Vafina et al., 2003).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, of compounds similar to "Ethyl 1-methyl-2-oxopiperidine-3-carboxylate" can be determined through crystallographic studies. For example, the synthesis of "ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate" demonstrates its triclinic crystal system and the presence of intramolecular hydrogen bonds contributing to the structural stability, which is essential for understanding the physical characteristics of these compounds (Achutha et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and potential for further functionalization, are critical for the application of piperidine derivatives. The synthesis and characterization of "Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate" provide insights into its chemical behavior and potential applications, emphasizing the importance of such analyses (Sapnakumari et al., 2014).
Scientific Research Applications
Synthesis and Stereochemistry
Ethyl 1-methyl-2-oxopiperidine-3-carboxylate is used in the synthesis of various complex organic compounds. For example, it is involved in the formation of 3-azabicyclo[3.3.1]nonane derivatives through Michael reactions with α,β-unsaturated carbonyl compounds (Vafina et al., 2003). This showcases its role in creating structures with potential medicinal and chemical applications.
Pharmaceutical Intermediate
This compound also serves as a precursor in pharmaceutical synthesis. For example, it's used in the preparation of tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate, which is synthesized through a nine-step reaction starting from ethyl N-benzyl-3-oxopiperidine-4-carboxylate (Wang et al., 2008). Such intermediates are critical in the development of various drugs.
X-ray Powder Diffraction
In materials science, ethyl 1-methyl-2-oxopiperidine-3-carboxylate-related compounds are studied using X-ray powder diffraction techniques. This is important in understanding the crystalline structures of these compounds, as demonstrated in the analysis of related compounds used in the synthesis of anticoagulants like apixaban (Wang et al., 2017).
Catalyst in Organic Reactions
This compound plays a role as a reactant in iodine-catalyzed syntheses. For example, it is used in the preparation of 5-arylanthra[2,1-c][2,7]naphthyridine derivatives, showcasing its utility in creating complex organic structures under mild reaction conditions and with good yields (Jiang et al., 2012).
Intermediate for Protein Kinase Inhibitors
It is also an important intermediate in the synthesis of protein kinase inhibitors. For instance, a novel asymmetric synthesis of a compound starting from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride was used for creating a potent protein kinase inhibitor (Hao et al., 2011). This highlights its significance in the development of new therapeutic agents.
properties
IUPAC Name |
ethyl 1-methyl-2-oxopiperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-3-13-9(12)7-5-4-6-10(2)8(7)11/h7H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFIDKPBGWQLTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-methyl-2-oxopiperidine-3-carboxylate |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.